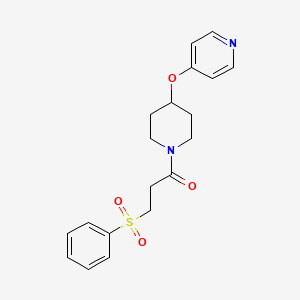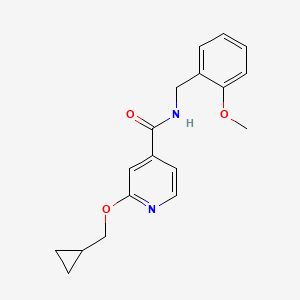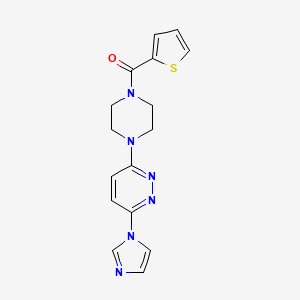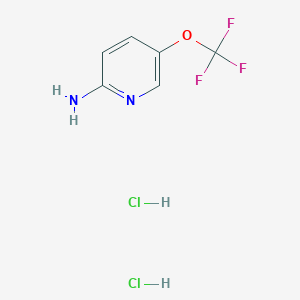
5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound with the CAS Number 1707602-50-3 . It has a molecular formula of C6H7Cl2F3N2O and a molecular weight of 251.03 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11). This code provides a specific representation of the molecule’s structure .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Research on compounds structurally related to 5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride includes the synthesis and catalytic applications of complex molecules. For example, a ruthenium(II) complex featuring a mixed chloride/trifluoromethanesulfonate ligand species exhibited reduced catalytic activity, a phenomenon understood through crystallographic data indicating the presence of a mixed ligand species (Santiso‐Quiñones & Rodríguez‐Lugo, 2013). This insight into ligand behavior could inform the development of catalysts involving 5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride.
Novel Synthesis Techniques
Sulfonamides have been highlighted as novel terminators of cationic cyclizations, demonstrating the utility of trifluoromethanesulfonic (triflic) acid as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield complex polycyclic systems (Haskins & Knight, 2002). This methodology could potentially be applied to derivatives of 5-(Trifluoromethoxy)pyridin-2-amine for the synthesis of novel organic compounds.
Radiolabeling for PET Imaging
The synthesis of a triflate salt precursor for the production of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate, a prosthetic group used in radiolabeling peptides for positron emission tomography (PET) imaging, showcases the application of fluorine chemistry in medical diagnostics (Davis & Fettinger, 2018). This research indicates the potential for using 5-(Trifluoromethoxy)pyridin-2-amine derivatives in the development of radiolabeled compounds for imaging applications.
Material Science and Molecular Structure
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate revealed a water-bridged hydrogen-bonding network, offering insights into the structural properties of trifluoromethylated pyridine derivatives (Ye & Tanski, 2020). Such detailed structural information is crucial for understanding the interaction mechanisms of similar compounds, including 5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride, in various scientific applications.
Anticancer Research
A study on the synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents illustrates the medicinal chemistry applications of trifluoromethylated pyridines (Chavva et al., 2013). These findings suggest avenues for research into the bioactivity of 5-(Trifluoromethoxy)pyridin-2-amine derivatives against cancer cells.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using the compound only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-(trifluoromethoxy)pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-4-1-2-5(10)11-3-4;;/h1-3H,(H2,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLRHDOFQXTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


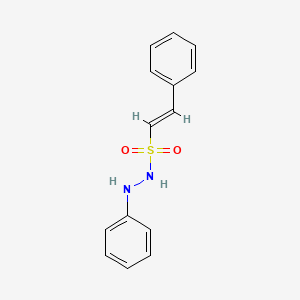
![N-cyclohexyl-2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2824610.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2824613.png)
![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2824614.png)
![3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea](/img/structure/B2824615.png)
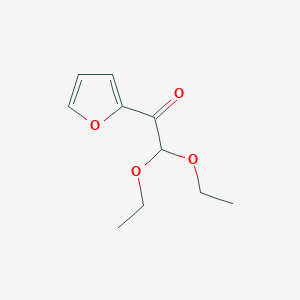

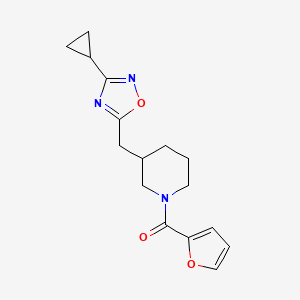
![5-[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2824623.png)
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B2824624.png)
